6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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Overview
Description
6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. This compound belongs to the class of triazolopyridines, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of [1,2,4]triazolo[4,3-a]pyridinium tetrafluoroborates with suitable sulfonylating agents in the presence of a base such as triethylamine (Et3N) in tetrahydrofuran (THF) at room temperature . This reaction yields the desired triazolopyridine derivative with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: NaOMe, KOtBu, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: It is used in studying enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit kinase inhibition and have been studied for their anticancer properties.
[1,2,4]triazolo[4,3-a]pyrimidine derivatives: Known for their biological activities, including enzyme inhibition and receptor modulation.
Uniqueness
6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one stands out due to its specific sulfonyl group, which enhances its solubility and binding affinity to biological targets. This unique feature makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
6-pyrrolidin-1-ylsulfonyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c15-10-12-11-9-4-3-8(7-14(9)10)18(16,17)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSQLZDMTVUFKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN3C(=NNC3=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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